Glucosylvitexin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

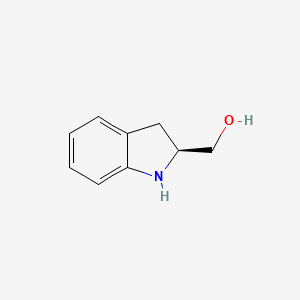

Glucosylvitexin (GVX) is a naturally occurring compound found in many plant species. It is a type of flavonoid and is known for its antioxidant and anti-inflammatory properties. It has been studied for its potential use in treating a variety of diseases and conditions, including diabetes, cancer, and neurodegenerative diseases. GVX has also been studied for its potential use in laboratory experiments and medical treatments.

Scientific Research Applications

Antidiabetic Effects

Glucosylvitexin, alongside its isomers like vitexin and isovitexin, has been identified for its in vivo α-glucosidase inhibition properties. Studies have demonstrated that oral administration of these compounds significantly reduces postprandial blood glucose levels in normoglycemic mice and diabetic rats without exhibiting toxicity, indicating their potential as natural antidiabetic agents (Choo et al., 2012). Furthermore, these compounds have shown promise in enhancing glucose uptake in muscle cells and inhibiting glucose production in the liver, contributing to their antidiabetic potential (Najari Beidokhti et al., 2017).

Anticancer Properties

Research has highlighted the tumor suppressive activity of isovitexin (an isomer of this compound) in various cancer types, including osteosarcoma. The mechanism involves epigenetic regulation, specifically the disruption of the DNMT1/miR-34a/Bcl-2 axis, leading to the suppression of cancer stemness and induction of apoptosis in cancer cells. This opens up avenues for this compound and its isomers as potential therapeutic agents in cancer treatment (Liang et al., 2019).

Anti-inflammatory and Immunomodulatory Effects

This compound has also been associated with anti-inflammatory and immunomodulatory effects. The compounds vitexin and isovitexin exhibit a wide range of pharmacological effects, including antioxidant, anti-cancer, anti-inflammatory, anti-hyperalgesic, and neuroprotective effects, suggesting their role as adjuvants for stubborn diseases or health products (He et al., 2016).

Metabolic and Cardiovascular Health

Studies have explored the impact of glucosamine, a derivative of glucosyl compounds like this compound, on glucose metabolism and insulin resistance. While some evidence suggests glucosamine might affect glucose metabolism, comprehensive clinical studies have not found oral glucosamine at standard doses to cause or significantly worsen insulin resistance or endothelial dysfunction in lean or obese subjects, indicating its safety for metabolic and cardiovascular health (Muniyappa et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Glucosylvitexin, a bioactive flavonoid, primarily targets the thyroid peroxidase (TPO) enzyme . TPO plays a crucial role in the synthesis of thyroid hormones, which are vital for metabolic regulation and growth in humans .

Mode of Action

This compound interacts with its target, TPO, by inhibiting its activity . This interaction results in a decrease in the production of thyroid hormones, thereby influencing the metabolic processes regulated by these hormones .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway. By inhibiting TPO, this compound disrupts the iodination of tyrosine residues in thyroglobulin, a critical step in the synthesis of thyroid hormones . The downstream effects of this disruption can lead to alterations in metabolic regulation and growth processes.

Pharmacokinetics

It’s known that the poor aqueous solubility of this compound limits its bioavailability . To overcome this limitation, enzymatic glycosylation has been used to increase its solubility and, consequently, its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of thyroid hormone synthesis. By inhibiting TPO activity, this compound reduces the production of thyroid hormones, which can lead to changes in metabolic regulation and growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent environment has been found to significantly impact the efficiency of this compound glycosylation, a process used to enhance its solubility . Specifically, a solvent system of 50% (v/v) ethyl acetate has been shown to improve the yield of this compound glycosides .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Glucosylvitexin involves the glycosylation of vitexin with glucose. This can be achieved through enzymatic or chemical methods.", "Starting Materials": [ "Vitexin", "Glucose", "Catalyst (enzymatic method) or Activating agent (chemical method)", "Solvent" ], "Reaction": [ "Enzymatic method:", "Step 1: Dissolve vitexin and glucose in a solvent.", "Step 2: Add a catalyst such as β-glucosidase to the solution.", "Step 3: Incubate the solution at a suitable temperature and pH for the enzyme to catalyze the glycosylation reaction.", "Step 4: Isolate and purify the Glucosylvitexin product.", "Chemical method:", "Step 1: Dissolve vitexin and glucose in a solvent.", "Step 2: Add an activating agent such as trifluoromethanesulfonic acid (TFMS) to the solution.", "Step 3: Heat the solution to a suitable temperature for the glycosylation reaction to occur.", "Step 4: Neutralize the solution with a base such as sodium bicarbonate.", "Step 5: Isolate and purify the Glucosylvitexin product." ] } | |

CAS RN |

76135-82-5 |

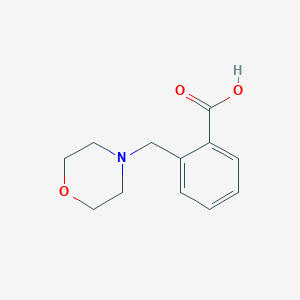

Molecular Formula |

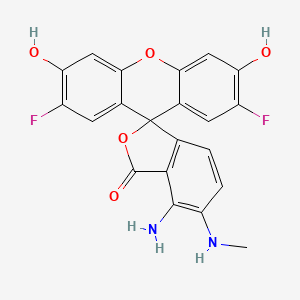

C27H30O16 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI Key |

FIKSWIOVRVHXGQ-TUTGZWPLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Other CAS RN |

76135-82-5 |

Origin of Product |

United States |

Q & A

Q1: What are the primary biological activities of Glucosylvitexin?

A1: Research suggests that this compound exhibits antithyroid and goitrogenic effects, primarily by inhibiting thyroid peroxidase (TPO) activity. [] This enzyme plays a crucial role in thyroid hormone synthesis, and its inhibition can impact thyroid function. [] Additionally, studies indicate this compound possesses strong scavenging activities for superoxide anion radicals, highlighting its potential as an antioxidant. []

Q2: What is the structure of this compound and how is it characterized?

A2: this compound is a flavonoid C-glycoside. While its exact spectroscopic data is not detailed in the provided research, its structure is elucidated through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV spectral analysis. [, ] These methods help determine its molecular formula, weight, and structural characteristics.

Q3: How is this compound typically isolated and purified from plant sources?

A3: Researchers employ techniques like High-Speed Countercurrent Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (pre-HPLC) for efficient isolation and purification of this compound from plant materials like hawthorn leaves. [, ] These methods allow for the separation of this compound from other compounds based on differences in their physicochemical properties.

Q4: Can you elaborate on the structure-activity relationship of this compound and its analogs?

A4: While specific structure-activity relationship details are limited in the provided research, studies suggest that the antioxidant activity of this compound and its analogs is closely related to their chemical structure. [] Variations in the type and position of substituents on the flavonoid skeleton can significantly influence their ability to scavenge free radicals and exert antioxidant effects.

Q5: What analytical methods are employed to quantify this compound in plant extracts or biological samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) or Mass Spectrometry (MS), is widely used for the quantitative analysis of this compound. [, , ] This versatile technique allows for the separation and quantification of this compound in complex mixtures like plant extracts or biological samples.

Q6: Has this compound been investigated for its pharmacokinetic properties?

A6: Yes, research indicates that the pharmacokinetic characteristics of this compound have been studied in rats following intravenous administration of Hawthorn Leaves Flavonoids (HLF). [] The compound was found to exhibit a pharmacokinetic profile best described by a three-compartment open model. []

Q7: Are there any known concerns regarding the safety or toxicity of this compound?

A7: While this compound is generally considered safe when consumed as part of a regular diet, some studies suggest that a diet rich in C-glycosylflavones, including this compound, might contribute to the development of endemic goiter in iodine-deficient areas. [] More research is needed to fully understand its potential long-term effects and to establish safe dosage levels.

Q8: Can this compound be used as a chemotaxonomic marker?

A8: Although not mentioned in the provided abstracts, other research suggests that 2″-O-Glucosylvitexin can serve as a chemotaxonomic marker for the genus Cryptocoryne (Araceae). [] This implies that the presence and concentration of this compound can help differentiate and classify plant species within this genus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.